3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione
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Overview
Description
3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions . The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization have been employed in the synthesis of related quinoxaline derivatives .
Industrial Production Methods: the general principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis of quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives.
Scientific Research Applications
3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione involves its interaction with various molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK . Additionally, it can inhibit the activity of certain enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Quinoxalinedione: A closely related compound with similar pharmacological properties.
Cyclobuta[b]quinoxaline-1,2-dione,3,8-dihydro-3,8-dimethyl-: Another derivative with a slightly different substitution pattern.
Quinazoline-2,4-dione: A structurally related compound with distinct biological activities.
Uniqueness: 3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-methylcyclobuta[b]quinoxaline-1,2-diol |
InChI |
InChI=1S/C11H8N2O2/c1-5-2-3-6-7(4-5)13-9-8(12-6)10(14)11(9)15/h2-4,14-15H,1H3 |
InChI Key |
ZOTPKQVWKWKXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C(C3=N2)O)O |
Origin of Product |
United States |
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